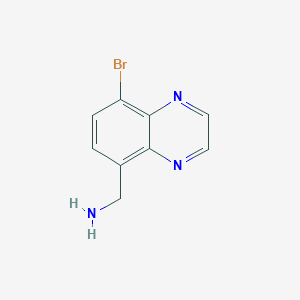

(8-Bromoquinoxalin-5-yl)methanamine

Beschreibung

Quinoxaline derivatives contain a bicyclic structure with two nitrogen atoms, whereas quinoline derivatives (discussed here) have one nitrogen. For context, the closely related compound (5-Bromoquinolin-8-yl)methanamine (CAS 1564729-18-5) serves as a proxy. Its molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.10 g/mol . It is stored under inert conditions at 2–8°C, indicating sensitivity to light and oxygen . Hazard profiles include warnings for oral toxicity, skin/eye irritation, and respiratory irritation (H302, H315, H319, H335) .

Eigenschaften

Molekularformel |

C9H8BrN3 |

|---|---|

Molekulargewicht |

238.08 g/mol |

IUPAC-Name |

(8-bromoquinoxalin-5-yl)methanamine |

InChI |

InChI=1S/C9H8BrN3/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H,5,11H2 |

InChI-Schlüssel |

SIHTYAJMPDPBNV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C2C(=C1CN)N=CC=N2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 8-substituted quinolines, which can be achieved using bromine or other brominating agents under controlled conditions . The resulting brominated quinoxaline is then subjected to nucleophilic substitution reactions to introduce the methanamine group.

Industrial Production Methods

Industrial production of (8-Bromoquinoxalin-5-yl)methanamine may involve large-scale bromination and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(8-Bromoquinoxalin-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding quinoxalin-5-ylmethanamine.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, quinoxalin-5-ylmethanamine, and various substituted quinoxalines depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

(8-Bromoquinoxalin-5-yl)methanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (8-Bromoquinoxalin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methanamine group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with receptors, modulating signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Structural Modifications and Molecular Weight: Bromine substitution increases molecular weight and polarity compared to non-halogenated analogs (e.g., (6-Methylquinolin-5-yl)methanamine).

Solubility: (5-Bromoquinolin-8-yl)methanamine is prepared in DMSO at 10 mM, suggesting moderate solubility in polar aprotic solvents . In contrast, methanamine (methylamine) is highly water-soluble (2,622 mm Hg vapor pressure at 25°C) , but bromine and aromatic rings in quinoline derivatives reduce aqueous solubility.

Hazard Profiles: Brominated compounds exhibit higher toxicity (e.g., oral and respiratory hazards) compared to non-brominated analogs like (6-Methylquinolin-5-yl)methanamine . Methoxy-substituted derivatives (e.g., 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine) may have reduced reactivity due to electron-donating groups .

Storage and Stability :

- Brominated compounds require stringent storage (2–8°C, inert atmosphere) to prevent degradation, whereas methyl- or methoxy-substituted analogs are stable at room temperature .

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.